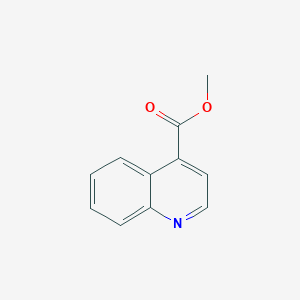

Methyl quinoline-4-carboxylate

概要

説明

Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

化学反応の分析

Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinoline-4-carboxylic acid.

Reduction: Quinoline-4-methanol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Methyl quinoline-4-carboxylate and its derivatives have been extensively studied for their pharmacological properties. Notably, they exhibit:

- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, demonstrate significant activity against various pathogens. For instance, a series of quinoline-4-carboxamides were developed and screened for antiplasmodial activity against Plasmodium falciparum, showing promising results with low nanomolar potency in vitro .

- Antileishmanial Properties : Studies have synthesized several quinoline-4-carboxylic acids that were evaluated for their effectiveness against Leishmania donovani. The synthesized compounds showed varying degrees of activity, with some achieving notable IC50 values .

- Tuberculosis Inhibition : Recent findings highlight the potential of arylated quinoline carboxylic acids against Mycobacterium tuberculosis. Specific derivatives exhibited strong inhibitory effects on both replicating and non-replicating bacteria, showcasing their therapeutic potential .

Agrochemicals

Quinoline derivatives are also recognized for their utility in agriculture:

- Pesticide Development : this compound serves as a precursor in the synthesis of agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against agricultural pests while minimizing environmental impact .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Dyes and Pigments : Quinoline derivatives are integral to the production of dyes. This compound can be utilized to synthesize various colorants due to its structural versatility and the ability to form metal complexes that exhibit luminescent properties .

- Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a ligand in the preparation of phosphorescent complexes used in OLEDs. Its ability to form stable complexes enhances the performance of these devices .

Case Study 1: Antimalarial Drug Development

A study focused on optimizing a quinoline-4-carboxamide derivative (DDD107498) demonstrated its efficacy in preclinical models against malaria. The compound exhibited excellent oral bioavailability and potent antimalarial activity, leading to its selection for further development .

Case Study 2: Synthesis of Antileishmanial Agents

In another investigation, researchers synthesized a series of quinoline-4-carboxylic acids and evaluated their antileishmanial activity. The compounds were characterized using spectral methods (NMR, IR), and their biological activity was statistically analyzed, revealing several candidates with promising efficacy against L. donovani .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Quinoline Derivatives | Antimalarial and antileishmanial activities noted |

| Agrochemicals | Pesticides | Effective as precursors for pesticide synthesis |

| Materials Science | Dyes and OLEDs | Useful in dye production and OLED applications |

作用機序

Methyl quinoline-4-carboxylate can be compared with other quinoline derivatives:

Quinine: An antimalarial agent with a similar quinoline structure but different functional groups.

Chloroquine: Another antimalarial compound with a quinoline core.

Camptothecin: A quinoline alkaloid used in cancer treatment.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

類似化合物との比較

- Quinine

- Chloroquine

- Camptothecin

- Mepacrine

- Hydroquinine

生物活性

Methyl quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

1. Overview of this compound

This compound belongs to the quinoline family, which is known for its pharmacological properties. The compound features a carboxylate group at the 4-position of the quinoline ring, which contributes to its biological activities.

2. Synthesis and Characterization

The synthesis of this compound typically involves the Pfitzinger reaction, where isatin derivatives are reacted with appropriate reagents to yield the desired quinoline structure. Characterization is often performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight.

3.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

3.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including liver and breast cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 12.6 | Induction of apoptosis |

| MCF-7 (breast) | 15.3 | Cell cycle arrest |

| Huh7 (liver) | 6.3 | Inhibition of c-Myc expression |

The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

3.3 Antimalarial Activity

This compound derivatives have been evaluated for their antimalarial properties against Plasmodium falciparum. These compounds exhibited moderate potency with novel mechanisms of action, including inhibition of translation elongation factor 2 ().

Table 3: Antimalarial Activity Data

| Compound | EC50 (nM) | Efficacy in Mouse Model (ED90 mg/kg) |

|---|---|---|

| Methyl Quinoline-4-C | 120 | <1 |

Case Study 1: Anticancer Effects on HepG2 Cells

In a study assessing the effects of this compound on HepG2 liver cancer cells, researchers found that treatment led to significant apoptosis characterized by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-2 levels .

Case Study 2: Antimicrobial Efficacy Against Candida albicans

A series of tests demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential for use as an antifungal agent in clinical settings .

5. Conclusion

This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. Its mechanisms involve complex interactions at the cellular level, making it a promising candidate for further research and development in therapeutic applications.

特性

IUPAC Name |

methyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUGRPXEZGEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388240 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21233-61-4 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?

A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].

Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?

A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。